molecular formula C6 H6 O4 B075187 cis,cis-Muconic acid CAS No. 1119-72-8

cis,cis-Muconic acid

Cat. No. B075187
CAS RN: 1119-72-8
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-CCAGOZQPSA-N
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Description

Synthesis Analysis

The biosynthesis of cis,cis-muconic acid has been achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae, which can convert renewable feedstocks into cis,cis-muconic acid via a series of enzymatic reactions. The process involves the conversion of the intermediate 3-dehydroshikimate from the aromatic amino acid biosynthesis pathway to cis,cis-muconic acid through intermediate compounds such as protocatechuic acid and catechol (Weber et al., 2012).

Molecular Structure Analysis

cis,cis-Muconic acid's molecular structure features two carboxylic acid groups and a conjugated double bond system, which is crucial for its reactivity and utility as a chemical intermediate. The unsaturated nature of cis,cis-muconic acid allows for further chemical modifications, enabling the synthesis of a wide range of derivatives and polymers.

Chemical Reactions and Properties

cis,cis-Muconic acid can undergo various chemical reactions due to its unsaturated and dicarboxylic nature. It serves as a precursor for the synthesis of adipic acid through hydrogenation reactions. Moreover, its conversion to different isomers, such as trans,trans-muconic acid, and its subsequent reactions, play a crucial role in the production of bio-based polymers (Carraher et al., 2017).

Scientific Research Applications

Production of Valuable Polymers and Drugs

  • Field : Biochemical Engineering
  • Application : MA is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs, including adipic acid and terephthalic acid .
  • Methods : Bio-based MA production has progressed to the establishment of de novo MA pathways in several microorganisms, such as Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae . Redesign of the metabolic pathway, intermediate flux control, and culture process optimization were all pursued to maximize the microbial MA production yield .
  • Results : The microbial MA production strategies involve engineering the metabolic pathway genes as well as the heterologous expression of some foreign genes involved in MA biosynthesis .

Production of Adipic Acid

  • Field : Industrial Chemistry
  • Application : MA, in the presence of catalysts, can be converted to valuable industrial chemicals, such as adipic acid .
  • Methods : This conversion can be achieved through chemical synthesis, starting from pricey catechol as raw material .
  • Results : The final product is a mixture of two isomers (cis,cis-MA and cis,trans-MA) .

Production of Bio-plastics, Food Additives, Agrochemicals, and Pharmaceuticals

  • Field : Biotechnology
  • Application : Due to its potential use in the production of new functional resins, bio-plastics, food additives, agrochemicals, and pharmaceuticals, MA has attracted growing interest .
  • Methods : The development of biotechnological approaches for MA production has advanced greatly recently .
  • Results : Adipic acid, terephthalic acid, and trimellitic acid are examples of bulk compounds that can be produced using MA that are of high commercial importance .

Production of Caprolactam

  • Field : Industrial Chemistry
  • Application : MA can be converted to valuable industrial chemicals, such as caprolactam, in the presence of catalysts .
  • Methods : This conversion can be achieved through chemical synthesis .
  • Results : The final product is a mixture of two isomers (cis,cis-MA and cis,trans-MA) .

Production of Nylon-6,6 and Polyurethane

  • Field : Polymer Chemistry
  • Application : MA is used as a platform chemical for the production of several valuable consumer bioplastics including nylon-6,6, polyurethane .
  • Methods : The production of these polymers involves the conversion of MA to adipic acid, which is then used in the synthesis of the polymers .
  • Results : The resulting polymers have a wide range of applications in various industries .

Production of Polyethylene Terephthalate (PET)

  • Field : Polymer Chemistry
  • Application : MA is used in the production of polyethylene terephthalate (PET), a common plastic used in many consumer products .
  • Methods : The production of PET involves the conversion of MA to terephthalic acid, which is then polymerized with ethylene glycol to produce PET .
  • Results : PET is widely used in the manufacture of bottles, containers, and other packaging materials .

Production of 1,4-Cyclohexanedicarboxylic Acid (CHDA)

  • Field : Industrial Chemistry
  • Application : MA has been identified as a bioprivileged intermediate as it gives access to valuable aliphatic and cyclic diacid monomers including 1,4-cyclohexanedicarboxylic acid (CHDA) .
  • Methods : The production of CHDA involves the solvent-driven isomerization of MA .
  • Results : The final product, CHDA, is a valuable monomer used in the production of various polymers .

Production of Novel Monounsaturated 1,4-Cyclohexenedicarboxylic Acids (CH1DA, CH2DA)

  • Field : Industrial Chemistry
  • Application : MA can be converted into novel monounsaturated 1,4-cyclohexenedicarboxylic acids (CH1DA, CH2DA) .
  • Methods : The production of these acids involves the solvent-driven isomerization of MA .
  • Results : The final products, CH1DA and CH2DA, are novel monounsaturated acids that can be used in the production of various polymers .

Production of Bio-based Muconic Acid

  • Field : Biotechnology
  • Application : MA production from biomass, such as the aromatic polymer lignin, has attracted attention from researchers focusing on microbes that are tolerant to aromatic compounds .
  • Methods : This involves engineering the metabolic pathway genes as well as the heterologous expression of some foreign genes involved in MA biosynthesis .
  • Results : Microbial MA production will continue to play a vital role in the field of bio-refineries and a feasible way to complement various petrochemical-based chemical processes .

Safety And Hazards

Cis,cis-Muconic acid may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The production of cis,cis-Muconic acid from biomass, such as the aromatic polymer lignin, has attracted attention from researchers focusing on microbes that are tolerant to aromatic compounds . The development of biotechnological approaches for MA production has advanced greatly recently .

properties

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXHDPDFNKHHGW-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315323
Record name cis,cis-Muconic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,cis-Muconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis,cis-Muconic acid

CAS RN

1119-72-8
Record name cis,cis-Muconic acid
Source CAS Common Chemistry
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Record name cis,cis-Muconic acid
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Record name cis,cis-Muconic acid
Source EPA DSSTox
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Record name cis,cis-Muconic acid
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Record name MUCONIC ACID, (Z,Z)-
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Record name cis,cis-Muconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,770
Citations
S Choi, HN Lee, E Park, SJ Lee, ES Kim - Biomolecules, 2020 - mdpi.com
cis,cis-Muconic acid (MA) is a valuable C6 dicarboxylic acid platform chemical that is used as a starting material for the production of various valuable polymers and drugs, including …
Number of citations: 40 www.mdpi.com
S Mizuno, N Yoshikawa, M Seki, T Mikawa… - Applied microbiology and …, 1988 - Springer
The authors isolated numerous microorganisms with the capacity to assimilate large amounts of benzoate from many soil samples. Several of them were selected and subjected to …
Number of citations: 83 link.springer.com
T Sonoki, K Takahashi, H Sugita… - ACS Sustainable …, 2018 - ACS Publications
Lignin conversion to value-added products is one of the most attractive challenges to develop a complete system for lignocellulosic biomass utilization. The objective of this study was cis…
Number of citations: 116 pubs.acs.org
S He, W Wang, W Wang, H Hu, P Xu, H Tang - Synthetic and Systems …, 2023 - Elsevier
Industrial expansion has led to environmental pollution by xenobiotic compounds like polycyclic aromatic hydrocarbons and monoaromatic hydrocarbons. Pseudomonas spp. have …
Number of citations: 1 www.sciencedirect.com
DR Vardon, NA Rorrer, D Salvachúa, AE Settle… - Green …, 2016 - pubs.rsc.org
cis,cis-Muconic acid is a polyunsaturated dicarboxylic acid that can be produced renewably via the biological conversion of sugars and lignin-derived aromatic compounds. …
Number of citations: 173 pubs.rsc.org
J Gorden, T Zeiner, C Brandenbusch - Fluid Phase Equilibria, 2015 - Elsevier
The reactive extraction (RE) of carboxylic and dicarboxylic acids, such as cis,cis‑muconic acid (CCMA), is a promising integrated approach towards an efficient downstream processing …
Number of citations: 30 www.sciencedirect.com
J Becker, M Kuhl, M Kohlstedt… - Microbial cell …, 2018 - microbialcellfactories.biomedcentral …
… Fed-batch production of cis–cis-muconic acid (MA) from catechol by metabolically engineered Corynebacterium glutamicum MA-2. Substrate consumption, growth and MA formation (a). …
C Weber, C Brückner, S Weinreb, C Lehr… - Applied and …, 2012 - Am Soc Microbiol
Adipic acid is a high-value compound used primarily as a precursor for the synthesis of nylon, coatings, and plastics. Today it is produced mainly in chemical processes from …
Number of citations: 178 journals.asm.org
JM Carraher, T Pfennig, RG Rao, BH Shanks… - Green chemistry, 2017 - pubs.rsc.org
Renewable terephthalic and 1,4-cyclohexanedicarboxylic acids can be produced from biomass via muconic acid using a combination of biological and chemical processes. In this …
Number of citations: 68 pubs.rsc.org
A Kaneko, Y Ishii, K Kirimura - Chemistry Letters, 2011 - journal.csj.jp
A fed-batch process was used to produce cis,cis-muconic acid from catechol by recombinant Escherichia coli cells expressing the catA gene, which encodes the Pseudomonas putida mt…
Number of citations: 46 www.journal.csj.jp

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